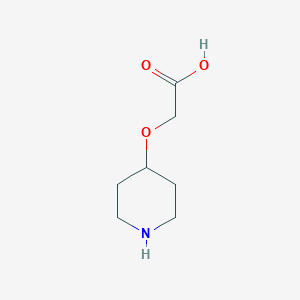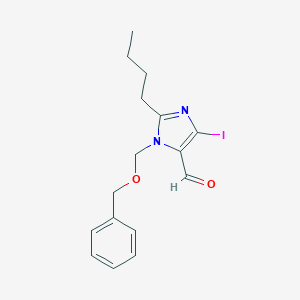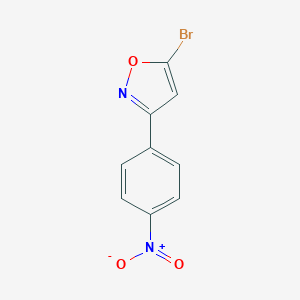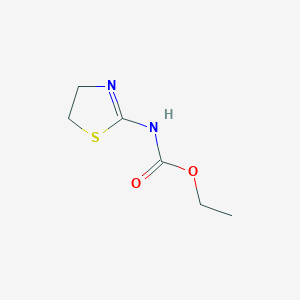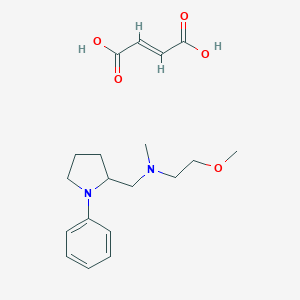
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate, commonly known as Methoxetamine or MXE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, it has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
MXE is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It binds to the NMDA receptor and blocks the action of glutamate, which is the primary excitatory neurotransmitter in the brain. This results in a dissociative state, where the user feels detached from their surroundings and experiences hallucinations.
Efectos Bioquímicos Y Fisiológicos
MXE has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood. It also increases the release of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages for use in lab experiments. It has a rapid onset of action and a relatively long duration of action, which makes it useful for studying the effects of NMDA receptor antagonists on the brain. However, MXE is a controlled substance and its use is strictly regulated, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on MXE. One area of interest is its potential as an antidepressant. Further studies are needed to determine the optimal dosage and duration of treatment for MXE to be effective in treating depression. Another area of interest is its potential as a treatment for substance use disorders. Studies have shown that MXE can reduce drug-seeking behavior in animal models of addiction. Further studies are needed to determine its efficacy in humans. Additionally, studies are needed to determine the long-term effects of MXE on the brain and its potential for abuse.
Métodos De Síntesis
The synthesis of MXE involves the reaction between 3-methoxyphenylacetone and cyclohexylamine in the presence of sodium cyanoborohydride. The resulting intermediate is then reacted with N-methylpyrrolidine to form the final product, which is then converted to its fumarate salt form. The synthesis of MXE is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MXE has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an antidepressant. Studies have shown that MXE has a rapid and sustained antidepressant effect in animal models of depression. It is believed that MXE acts on the glutamatergic system, which is involved in the regulation of mood.
Propiedades
Número CAS |
142469-84-9 |
|---|---|
Nombre del producto |
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate |
Fórmula molecular |
C15H24N2O.C4H4O4 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-methoxy-N-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H24N2O.C4H4O4/c1-16(11-12-18-2)13-15-9-6-10-17(15)14-7-4-3-5-8-14;5-3(6)1-2-4(7)8/h3-5,7-8,15H,6,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
IEALIBVQBGAHRH-WLHGVMLRSA-N |
SMILES isomérico |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Sinónimos |
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fuma rate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



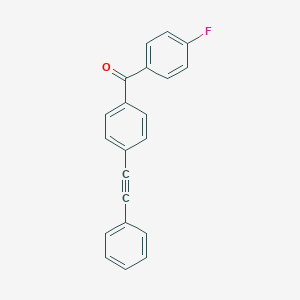
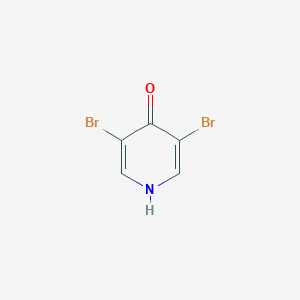
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
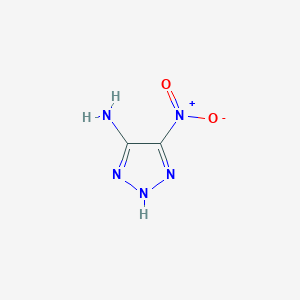
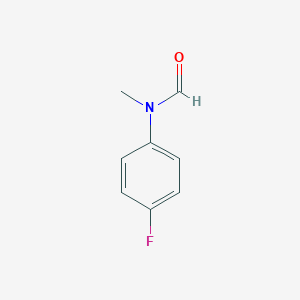
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)

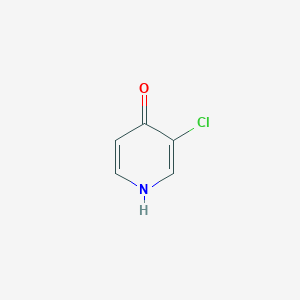
![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
